8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 441.5 g/mol. The compound is classified as a purine derivative, which is notable for its structural resemblance to nucleobases found in DNA and RNA. This structural similarity may contribute to its biological activity, particularly in relation to adenosine receptors.
The synthesis of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves several steps that utilize various reagents and catalysts. While specific synthetic routes may vary, they generally include:
Technical details regarding the exact conditions (temperature, pressure) and the specific steps involved are often proprietary or not fully disclosed in public literature.
The molecular structure of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using several notation systems:
InChI=1S/C23H31N5O4/c1-4-16-6-5-7-18(12-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-8-15(2)9-11-27/h5-7,12,15,17,29H,4,8-11,13-14H2,1-3H3,(H,25,30,31)
CWPXLBMMKSXIDF-UHFFFAOYSA-N
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCC(CC4)C)N(C(=O)NC3=O)C)O
These representations provide insight into the compound's connectivity and stereochemistry.
The chemical reactivity of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be analyzed through various reactions typical of purine derivatives. Notable reactions include:
Detailed mechanistic pathways for these reactions would require experimental data to elucidate specific intermediates and products.
The mechanism of action for 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is primarily linked to its interaction with adenosine receptors. The compound may act as an agonist or antagonist depending on its structural modifications and the specific receptor subtype involved.
Data suggest that compounds with similar structures can modulate signaling pathways associated with cellular responses such as inflammation and neurotransmission.
The physical and chemical properties of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
These properties are crucial for determining the compound's behavior in different environments and applications.
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in various scientific fields:
Research utilizing this compound could contribute significantly to understanding purine biology and developing new therapeutic agents .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7